4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Description

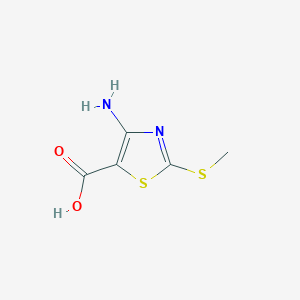

4-Amino-2-(methylthio)thiazole-5-carboxylic acid (CAS: 94507-74-1) is a thiazole derivative characterized by a central thiazole ring substituted with an amino group at position 4, a methylthio group at position 2, and a carboxylic acid at position 3. This compound is of significant interest in medicinal chemistry due to its structural resemblance to bioactive thiazole-containing molecules, such as cephalosporin antibiotics and kinase inhibitors . Its synthesis typically involves condensation reactions followed by hydrolysis and coupling steps. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be hydrolyzed to generate the free carboxylic acid, which is then functionalized with substituents like 3,4,5-trimethoxybenzoyl groups to enhance bioactivity . The compound’s stability and reactivity are influenced by the electron-donating amino group and the lipophilic methylthio moiety, making it a versatile intermediate for drug development .

Properties

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUPWQZRUDZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618111 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94507-74-1 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid typically involves the reaction of thiourea with various carbonyl compounds under specific conditions. One common method includes the reaction of thiourea with α-haloketones in the presence of a base such as potassium carbonate . Another method involves the cyclization of hemiacetals with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes facile esterification and amidation, enabling structural diversification. Key findings include:

Oxidation of Methylthio Group

The methylthio (-SMe) substituent is susceptible to oxidation, modifying electronic and steric properties:

Table 2: Oxidation Reactions

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| m-CPBA | Sulfoxide (-SOMe) | CHCl₃, reflux | 89% | |

| MnO₂ | Sulfone (-SO₂Me) | Ethanol, room temperature | 78% |

-

Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (m-CPBA) selectively oxidizes -SMe to sulfoxide, critical for modulating biological activity .

-

Sulfone Synthesis : Manganese dioxide in ethanol converts -SMe to sulfone, enhancing electrophilicity for subsequent nucleophilic substitutions.

Nucleophilic Substitution at C2

The methylthio group acts as a leaving group under specific conditions, enabling substitution reactions:

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Naphthylamine | Pd₂(dba)₃, K₃PO₄, toluene/H₂O | 4-Amino-2-(naphthylamino)thiazole | 57% | |

| Hydrazine | EtOH, reflux | 4-Amino-2-hydrazinylthiazole | 83% |

-

Arylaminations : Palladium-catalyzed cross-coupling with aryl amines introduces diverse aryl groups at C2 .

-

Hydrazine Substitution : Direct displacement forms hydrazinyl derivatives, useful in heterocyclic scaffold synthesis .

Decarboxylation and Ring Functionalization

Decarboxylation under thermal or basic conditions generates reactive intermediates:

Table 4: Decarboxylation Pathways

| Conditions | Product | Application | Source |

|---|---|---|---|

| CuBr₂, HOAc, H₂O | 4-Amino-2-(methylthio)thiazole | Intermediate for drug design | |

| NaOH, EtOH, 60°C | Thiazole radical intermediates | Polymer chemistry |

-

Copper-Mediated Decarboxylation : Yields dehydrothiazoles for further cyclization or alkylation .

-

Solid-Phase Synthesis : Decarboxylation on resin enables traceless linker strategies for combinatorial libraries .

Biological Activity and Derivatives

Structural modifications correlate with enhanced bioactivity:

-

Antimicrobial Derivatives : Methylthio-to-sulfone oxidation in analogues improves binding to bacterial enoyl-ACP reductase (FabH) .

-

Anticancer Agents : Amidation with halogenated aryl groups (e.g., 3-chlorophenyl) enhances cytotoxicity against HepG2 cells .

Stability and Storage

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Amino-2-(methylthio)thiazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating infectious diseases. Its thiazole structure enhances biological activity, making it an attractive candidate for drug development. Studies have indicated that derivatives of this compound exhibit potent antimicrobial properties, which are essential for developing new antibiotics and antifungal agents .

Case Study: Antimicrobial Agents

Research has demonstrated that compounds derived from this compound show significant activity against resistant strains of bacteria. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives that displayed enhanced efficacy against Staphylococcus aureus and Escherichia coli .

Agricultural Chemicals

Building Block for Agrochemicals

This compound is utilized as a building block for the development of agrochemicals, including fungicides and herbicides. Its application helps protect crops from pests and diseases, thereby improving agricultural yield and food security. The unique chemical properties of thiazoles contribute to the effectiveness of these agrochemicals .

Case Study: Fungicide Development

A notable application was reported in the development of a new class of fungicides based on this compound. These fungicides demonstrated broad-spectrum activity against various plant pathogens, leading to increased crop resilience and reduced reliance on traditional chemical treatments .

Biochemical Research

Enzyme Inhibition Studies

Researchers frequently use this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes provides insights into cellular processes and potential therapeutic targets for diseases such as cancer and diabetes .

Case Study: Metabolic Pathway Analysis

In a study published in Biochemistry, scientists explored how derivatives of this compound inhibited key enzymes involved in metabolic pathways associated with cancer cell proliferation. The findings suggested that modifications to the thiazole ring could enhance inhibitory potency, paving the way for novel anticancer therapies .

Material Science

Incorporation into Polymer Formulations

The compound can also be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is particularly valuable in producing advanced materials used in various industrial applications .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives share a common structural framework but exhibit distinct physicochemical and biological properties based on substituent variations. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Findings from Comparative Studies

Reactivity and Solubility: The amino group in this compound enhances nucleophilicity, facilitating coupling reactions with electrophiles (e.g., benzotriazole-activated carbonyls) . In contrast, ethyl or trifluoromethyl substituents (e.g., in 4-Ethyl-2-methylthiazole-5-carboxylic acid) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity :

- Thiazoles with pyridinyl substituents (e.g., 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid ) exhibit potent kinase inhibitory activity due to π-π stacking interactions with ATP-binding pockets . The methylthio group in the target compound may contribute to antibacterial effects by mimicking natural thioether-containing metabolites .

Synthetic Accessibility: Derivatives like 5-Amino-2-methylthiazole-4-carboxylic acid are synthesized via direct cyclization of thiourea and ethyl 2-chloroacetoacetate, whereas the target compound requires additional hydrolysis and coupling steps, increasing synthetic complexity .

Table 2: Comparative Physicochemical Data

| Property | This compound | 4-Ethyl-2-methylthiazole-5-carboxylic acid | 5-Amino-2-methylthiazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 202.24 | 183.21 | 174.18 |

| LogP (Predicted) | 1.2 | 2.8 | 0.9 |

| Solubility (mg/mL) | 12.5 (water) | 3.2 (water) | 18.7 (water) |

| Melting Point (°C) | Not reported | 240–243 | 42–47 |

Data compiled from experimental reports and computational models .

Discussion of Substituent Effects

- Amino vs.

- Methylthio vs. Pyridinyl : Methylthio substituents improve lipid solubility, while pyridinyl groups enhance aromatic interactions, as seen in kinase inhibitors .

- Trifluoromethyl Groups : Fluorinated analogs exhibit superior metabolic stability, making them suitable for prolonged therapeutic action .

Biological Activity

4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies.

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of amino and methylthio groups contributes to its reactivity and potential therapeutic applications. The unique combination of functional groups allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is attributed to its interactions with multiple molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This activity is often linked to the compound's ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Research indicates that this thiazole derivative can inhibit cancer cell proliferation in various human cancer cell lines. For instance, derivatives of thiazole compounds have shown promising results against lung (NCI-H522), colon (HT29), and breast cancers (MCF7) with IC50 values indicating effective cytotoxicity .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of thiazole compounds, including this compound, for their antimicrobial efficacy against various pathogens. Results indicated that modifications to the thiazole structure significantly enhanced activity against S. aureus and C. albicans, suggesting that structural optimization is key in developing effective antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from the thiazole scaffold showed low toxicity in non-cancerous cell lines while effectively inhibiting the growth of glioblastoma U251 and melanoma WM793 cells . This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues.

- Mechanistic Insights : Molecular dynamics simulations have revealed that certain thiazole derivatives interact with specific proteins involved in apoptosis pathways, enhancing their potential as anticancer therapeutics. These interactions often involve hydrophobic contacts that stabilize the binding of the drug to its target proteins .

Q & A

Q. What are the standard synthetic routes for 4-amino-2-(methylthio)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving thiazole precursors. For example, thiazole-5-carboxylic acid derivatives are often prepared by refluxing 2-aminothiazol-4(5H)-one with substituted aldehydes in acetic acid (AcOH), as described in Scheme 2 of . Optimization involves adjusting molar ratios (e.g., 1.0 equiv of thiazole precursor to 1.1 equiv of aldehyde) and reflux duration (3–5 hours). Temperature control and catalytic acid (e.g., sodium acetate) are critical for minimizing side products . Alternative routes include thiourea-based cyclization with chloroacetic acid under similar conditions .

Q. How can purification and characterization of this compound be effectively performed?

Methodological Answer: Post-synthesis purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC. Structural validation requires spectral analysis:

- ¹H/¹³C NMR to confirm methylthio (-SCH₃) and carboxylic acid (-COOH) groups.

- FTIR for characteristic peaks (e.g., 1680–1700 cm⁻¹ for carboxylic acid C=O stretch).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z ≈ 205 for [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs for enhanced biological activity?

Methodological Answer: SAR studies focus on modifying the thiazole core and substituents. For instance:

- The methylthio group at position 2 influences lipophilicity and target binding. Replacing it with bulkier groups (e.g., arylthio) may alter pharmacokinetics.

- The carboxylic acid at position 5 can be esterified (e.g., ethyl ester in ) to improve membrane permeability, with hydrolysis in vivo restoring activity.

- Amino group at position 4 is critical for hydrogen bonding with biological targets (e.g., enzymes like xanthine oxidase or carbonic anhydrase). Substituting it with acyl or alkyl groups can modulate selectivity .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer: Discrepancies in NMR or HPLC data often arise from tautomerism or residual solvents. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in thiazole derivatives).

- HPLC-DAD with spiked standards to distinguish degradation products from the parent compound (as in ).

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for copper-thiazole coordination polymers in .

Q. How can molecular docking predict the compound’s interaction with protein targets like kinases or carbonic anhydrase?

Methodological Answer: Docking workflows involve:

- Protein preparation : Retrieve target structures (e.g., EGFR or JAK2 from PDB), remove water, add hydrogens.

- Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel.

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to assess binding poses. Focus on interactions (e.g., hydrogen bonds with active-site residues, hydrophobic contacts with methylthio groups).

- Validation : Compare results with known inhibitors (e.g., thiazole-based chalcones in ) to prioritize analogs .

Q. What are the challenges in analyzing supramolecular architectures formed by this compound with metal ions?

Methodological Answer: Coordination polymers (e.g., with Cu²⁺ or Nd³⁺) require:

- pH control during synthesis to prevent precipitation (optimal range: 6–8).

- Synchrotron X-ray diffraction for resolving weak non-covalent interactions (e.g., π-π stacking of thiazole rings).

- Thermogravimetric analysis (TGA) to assess stability, as hydration layers in structures like [Cu(bpydc)(phen)]·3.25H₂O ( ) may affect crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.